molecular formula C21H15BrO2S B15171313 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine CAS No. 918137-11-8

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine

Katalognummer: B15171313
CAS-Nummer: 918137-11-8
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: PVKAKMYBDNVLIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine is a complex organic compound that belongs to the class of benzoxathiines. These compounds are characterized by a benzene ring fused to a thiophene ring, which is further substituted with various functional groups. The presence of the benzyloxy and bromophenyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine typically involves multi-step organic reactions. One common method starts with the preparation of 2-(4-bromophenyl)-1,4-benzoxathiine, which is then subjected to a benzyloxylation reaction. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azide or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the bromophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromophenyl)-1,4-benzoxathiine: Lacks the benzyloxy group, resulting in different chemical properties.

    6-(Benzyloxy)-1,4-benzoxathiine: Lacks the bromophenyl group, affecting its reactivity and biological activity.

    2-Phenyl-1,4-benzoxathiine: Lacks both the benzyloxy and bromophenyl groups, making it less versatile in chemical reactions.

Uniqueness

6-(Benzyloxy)-2-(4-bromophenyl)-1,4-benzoxathiine is unique due to the presence of both the benzyloxy and bromophenyl groups, which impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

918137-11-8

Molekularformel

C21H15BrO2S

Molekulargewicht

411.3 g/mol

IUPAC-Name

2-(4-bromophenyl)-6-phenylmethoxy-1,4-benzoxathiine

InChI

InChI=1S/C21H15BrO2S/c22-17-8-6-16(7-9-17)20-14-25-21-12-18(10-11-19(21)24-20)23-13-15-4-2-1-3-5-15/h1-12,14H,13H2

InChI-Schlüssel

PVKAKMYBDNVLIZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=CS3)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.